LY2090314 is a potent, selective, small-molecule inhibitor of glycogen synthase kinase-3 (GSK-3) []. It exhibits activity against both GSK-3α and GSK-3β isoforms [, ]. This compound has garnered significant interest in scientific research, particularly in the fields of oncology, cell signaling, and regenerative medicine, due to its role in modulating the Wnt/β-catenin signaling pathway [, ].
While the provided papers don't delve into the detailed synthetic procedures for LY2090314, they do confirm its origin as a synthetic compound developed by Eli Lilly [, ]. Further investigation into patents and chemical synthesis literature would be required for a detailed analysis of its synthesis.
LY2090314 functions as an ATP-competitive inhibitor of GSK-3 []. By binding to the ATP-binding site of GSK-3, it prevents the phosphorylation of β-catenin, a key protein in the Wnt signaling pathway [, ]. This inhibition of β-catenin phosphorylation ultimately leads to its stabilization and accumulation within the cell. Stabilized β-catenin then translocates to the nucleus, where it interacts with transcription factors like TCF/LEF, leading to the activation of Wnt target genes [, ]. This modulation of the Wnt/β-catenin pathway influences various cellular processes, including proliferation, differentiation, and apoptosis, making LY2090314 a valuable tool for studying these pathways in various disease contexts.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7